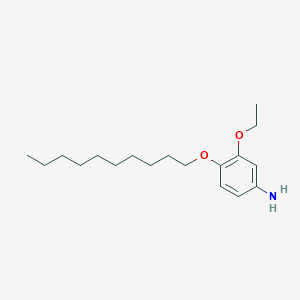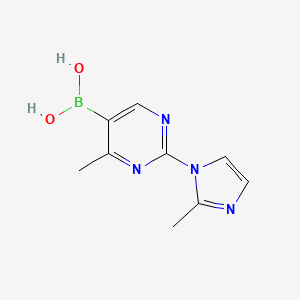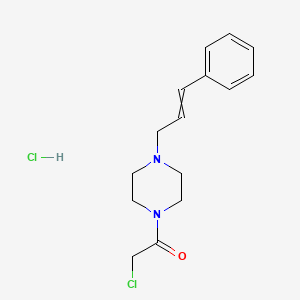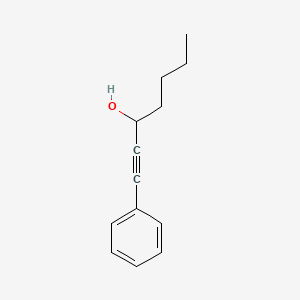![molecular formula C18H18ClN7O3 B14092131 2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)
2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C18H18ClN7O3 is a complex organic molecule This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C18H18ClN7O3 typically involves multiple steps, each requiring specific reaction conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are often used to modify the oxidation state of specific atoms within the molecule.
Industrial Production Methods
In an industrial setting, the production of C18H18ClN7O3 may involve large-scale chemical reactors and specialized equipment to ensure the purity and yield of the final product. The process may include:
Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.
Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
化学反应分析
Types of Reactions
C18H18ClN7O3: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of an oxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of a reduced compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving C18H18ClN7O3 often require specific reagents and conditions, such as:
Oxidizing Agents: These reagents, such as potassium permanganate or hydrogen peroxide, are used to facilitate oxidation reactions.
Reducing Agents: These reagents, such as sodium borohydride or lithium aluminum hydride, are used to facilitate reduction reactions.
Catalysts: These substances, such as palladium or platinum, are used to increase the rate of chemical reactions without being consumed in the process.
Major Products
The major products formed from the reactions of C18H18ClN7O3 depend on the specific reaction conditions and reagents used. Common products may include various oxidized or reduced forms of the compound, as well as substituted derivatives.
科学研究应用
C18H18ClN7O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is often used as a reagent or intermediate in organic synthesis, allowing for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological processes, such as enzyme activity or cellular metabolism.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound may be used in the production of various industrial products, such as polymers or coatings.
作用机制
The mechanism by which C18H18ClN7O3 exerts its effects often involves specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby affecting various biochemical processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, thereby modulating cellular signaling pathways.
Gene Expression: The compound may affect the expression of specific genes, thereby influencing cellular function and behavior.
相似化合物的比较
C18H18ClN7O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C17H17ClN6O3: This compound has a similar structure but with one less carbon and nitrogen atom.
C18H18BrN7O3: This compound has a similar structure but with a bromine atom instead of chlorine.
C18H18ClN7O2: This compound has a similar structure but with one less oxygen atom.
The unique combination of atoms in C18H18ClN7O3 gives it distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C18H18ClN7O3 |
|---|---|
分子量 |
415.8 g/mol |
IUPAC 名称 |
2-[7-[(3-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
InChI |
InChI=1S/C18H18ClN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-4-3-5-12(19)6-11/h3-6H,7-9H2,1-2H3,(H2,20,27) |
InChI 键 |
JABVWLXRZNTAOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acrylamide](/img/structure/B14092054.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14092055.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14092090.png)

![4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol](/img/structure/B14092102.png)


![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092129.png)


![8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one](/img/structure/B14092149.png)
![Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate](/img/structure/B14092156.png)
![5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14092157.png)
